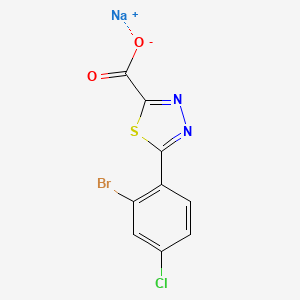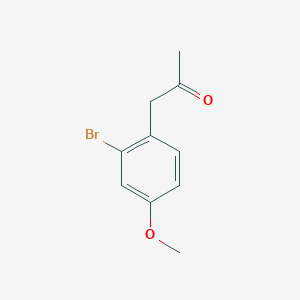
3-(Perfluorophenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Perfluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H6F5N It is characterized by the presence of a perfluorophenyl group attached to a prop-2-en-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)prop-2-en-1-amine typically involves the reaction of perfluorobenzene with allylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where perfluorobenzene is reacted with allylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(Perfluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The perfluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-(Perfluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Perfluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The perfluorophenyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. Studies have shown that it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(2,3,4,5,6-Pentafluorophenyl)prop-2-en-1-amine
- 3-(Perfluorophenyl)prop-2-en-1-one
- 3-(Perfluorophenyl)prop-2-en-1-ol
Uniqueness
3-(Perfluorophenyl)prop-2-en-1-amine is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability
特性
分子式 |
C9H6F5N |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H,3,15H2/b2-1+ |
InChIキー |
IHWYGIPLYOJMEG-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/C1=C(C(=C(C(=C1F)F)F)F)F)N |
正規SMILES |
C(C=CC1=C(C(=C(C(=C1F)F)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)










![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)

